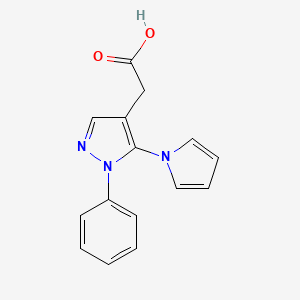
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is a heterocyclic compound that features both pyrazole and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring but differ in their substitution patterns.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have similar core structures but differ in their hydrogenation state and substituents.
Uniqueness
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets.
Propriétés
Numéro CAS |
116834-17-4 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |
Clé InChI |
LPFNIPPCCXEEDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
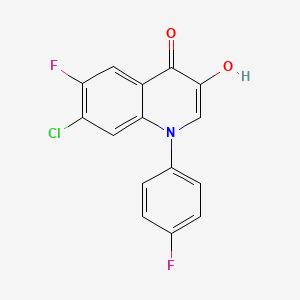
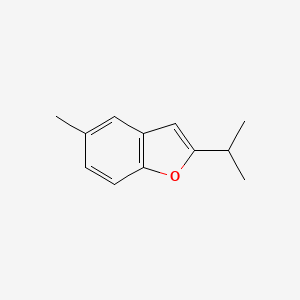
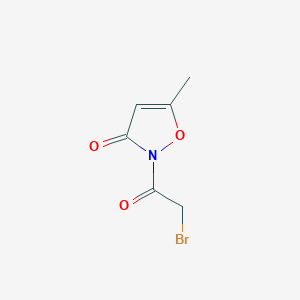
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
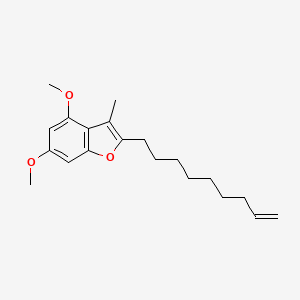
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
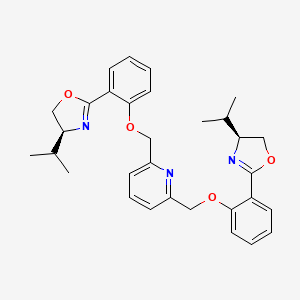
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
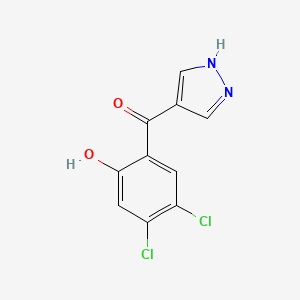
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)
